6-Bromo-1,4-dimethyl-9H-carbazole-3-carbaldehyde
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Overview
Description
“6-Bromo-1,4-dimethyl-9H-carbazole-3-carbaldehyde” is a chemical compound with the CAS Number: 18073-21-7 . It has a molecular weight of 302.17 and its IUPAC name is 6-bromo-1,4-dimethyl-9H-carbazole-3-carbaldehyde . The compound is a light-green to brown solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H12BrNO/c1-8-5-10(7-18)9(2)14-12-6-11(16)3-4-13(12)17-15(8)14/h3-7,17H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a light-green to brown solid . It has a molecular weight of 302.17 . The compound should be stored at a temperature of 2-8°C .Scientific Research Applications
Fighting Diabetes
Carbazole derivatives, including “6-Bromo-1,4-dimethyl-9H-carbazole-3-carbaldehyde”, have gained a lot of attention in medicinal chemistry due to their wide range of biological and pharmacological properties . They have been found to play a significant role in the pathogenesis and development of diabetes . Several studies have demonstrated the ability of carbazole derivatives to reduce oxidative stress, block adrenergic hyperactivation, prevent damage to pancreatic cells, and modulate carbohydrate metabolism .
Antioxidant Activity
The carbazole derivatives have shown potent antioxidant activities . They can reduce oxidative stress, which is a key factor in the development of various diseases, including diabetes, cancer, and neurodegenerative diseases .
Anti-inflammatory Activities
Carbazole derivatives also exhibit anti-inflammatory activities . They can block adrenergic hyperactivation, which is often associated with inflammation and stress responses .
Antitumor Properties
Carbazole derivatives have shown antitumor properties . They can prevent damage to pancreatic cells, which is crucial in the fight against pancreatic cancer .
Modulating Carbohydrate Metabolism
Carbazole derivatives can modulate carbohydrate metabolism . This property is particularly important in the management of diabetes, as it can help control blood glucose levels .
GPER Agonist in Breast Cancer Cells
One of the carbazole derivatives has been found to act as a GPER agonist in breast cancer cells . It triggers the rapid ERK activation in ER-negative SkBr3 cells, demonstrating a good affinity for GPER in docking studies .
Safety and Hazards
The compound has been labeled with an exclamation mark pictogram, indicating that it may be harmful if swallowed (Hazard Statement H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Future Directions
Carbazole derivatives have been studied for their potential utility as pharmaceutically active compounds . They have also been used in cancer therapy . Therefore, future research could focus on exploring the potential applications of “6-Bromo-1,4-dimethyl-9H-carbazole-3-carbaldehyde” in these areas.
Mechanism of Action
Target of Action
The primary target of 6-Bromo-1,4-dimethyl-9H-carbazole-3-carbaldehyde is the G protein-coupled receptor known as GPR30 or GPER . This receptor is known to mediate estrogen signals .
Mode of Action
The compound interacts with its target, the GPER receptor, and activates the GPER-mediated transduction pathway
Biochemical Pathways
The activation of the GPER-mediated transduction pathway can have various downstream effects, depending on the cellular context
Result of Action
It is known to act as a gper agonist in breast cancer cells , suggesting it may have potential therapeutic applications in this context.
properties
IUPAC Name |
6-bromo-1,4-dimethyl-9H-carbazole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO/c1-8-5-10(7-18)9(2)14-12-6-11(16)3-4-13(12)17-15(8)14/h3-7,17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFSNATUOFWLPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1NC3=C2C=C(C=C3)Br)C)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-1,4-dimethyl-9H-carbazole-3-carbaldehyde |
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